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molecular formula C14H15NO2 B8291328 Ethyl 3-quinolinepropionate

Ethyl 3-quinolinepropionate

Cat. No. B8291328
M. Wt: 229.27 g/mol
InChI Key: LTOOPRHOYJCDRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04524071

Procedure details

A solution 3-(3-quinolinyl)propanoic acid (4.4 g) and concentrated sulphuric acid (2 ml) in absolute ethanol (50 ml) was refluxed for 5 h. then, evaporated to dryness. Aqueous sodium bicarbonate (8%, 50 ml) was added, the mixture extracted with ether (2×100 ml) and the ethereal extracts dried (Na2SO4). Evaporation of the ether and distillation of the residual oil (150°/0.06 mm) gave the title compound (4.3 g).
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([CH2:11][CH2:12][C:13]([OH:15])=[O:14])[CH:2]=1.S(=O)(=O)(O)O.[CH2:21](O)[CH3:22]>>[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([CH2:11][CH2:12][C:13]([O:15][CH2:21][CH3:22])=[O:14])[CH:2]=1

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
N1=CC(=CC2=CC=CC=C12)CCC(=O)O
Name
Quantity
2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness
ADDITION
Type
ADDITION
Details
Aqueous sodium bicarbonate (8%, 50 ml) was added
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ether (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ethereal extracts dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Evaporation of the ether and distillation of the residual oil (150°/0.06 mm)

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC2=CC=CC=C12)CCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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